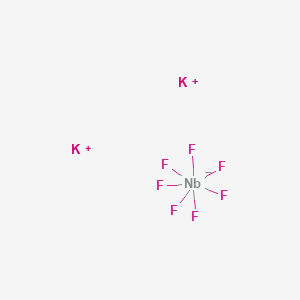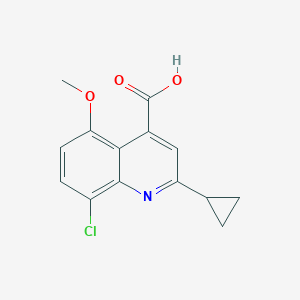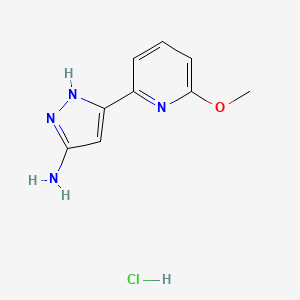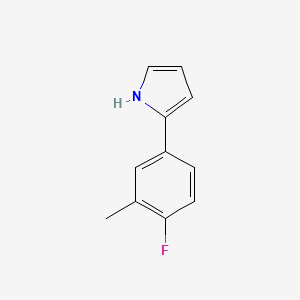
Melphalan-d8 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melphalan-d8 N-Oxide is a labeled derivative of Melphalan, a well-known antitumor agent. The compound has a molecular formula of C13H10D8Cl2N2O3 and a molecular weight of 329.25 . It is primarily used for research purposes, particularly in studies related to hypoxia-inducible factors and cancer treatment .
Métodos De Preparación
The synthesis of Melphalan-d8 N-Oxide involves the incorporation of deuterium atoms into the Melphalan molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain, but they generally follow the principles of organic synthesis involving deuterium exchange reactions .
Análisis De Reacciones Químicas
Melphalan-d8 N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can lead to the formation of Melphalan-d8, while oxidation can produce various N-oxide derivatives .
Aplicaciones Científicas De Investigación
Melphalan-d8 N-Oxide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable tool for studying reaction mechanisms and isotopic effects. In biology and medicine, it is used to investigate the role of hypoxia-inducible factors in cancer and other diseases. The compound’s labeled nature allows for precise tracking and quantification in various experimental setups .
Mecanismo De Acción
The mechanism of action of Melphalan-d8 N-Oxide is similar to that of Melphalan. It acts as an alkylating agent, binding to the N7 position of guanine in DNA and inducing inter-strand cross-links. This disrupts DNA synthesis and transcription, leading to cytotoxic effects in both dividing and non-dividing tumor cells .
Comparación Con Compuestos Similares
Melphalan-d8 N-Oxide is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as Melphalan and Busulfan. While Melphalan and Busulfan are also DNA-alkylating agents used in cancer treatment, this compound’s deuterium labeling makes it particularly useful for research applications that require precise tracking and quantification . Other similar compounds include nitrogen mustards and other alkylating agents used in chemotherapy .
Propiedades
Número CAS |
1217715-34-8 |
|---|---|
Fórmula molecular |
C13H18Cl2N2O3 |
Peso molecular |
329.25 g/mol |
Nombre IUPAC |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)benzeneamine oxide |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1/i5D2,6D2,7D2,8D2 |
Clave InChI |
GSKQMLGAUOTSKT-WBZPMONTSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(C([2H])([2H])C([2H])([2H])Cl)[O-] |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)

![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)







